molecular formula C7H8F6N2O3 B2748014 N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid CAS No. 2241141-48-8

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

Cat. No.: B2748014
CAS No.: 2241141-48-8
M. Wt: 282.142
InChI Key: CVJFIYZJMNMUOX-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of azetidine and trifluoroacetamide. Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetamide is known for its electron-withdrawing trifluoromethyl group. This combination imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-propanamine with a base to form azetidine.

    Introduction of Trifluoroacetamide Group: The azetidine derivative is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide group.

The overall reaction can be summarized as follows:

3-chloro-1-propanamine+BaseAzetidine\text{3-chloro-1-propanamine} + \text{Base} \rightarrow \text{Azetidine} 3-chloro-1-propanamine+Base→Azetidine

Azetidine+Trifluoroacetic anhydride+BaseN-(Azetidin-3-yl)-2,2,2-trifluoroacetamide\text{Azetidine} + \text{Trifluoroacetic anhydride} + \text{Base} \rightarrow \text{N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide} Azetidine+Trifluoroacetic anhydride+Base→N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen atom or the trifluoromethyl group.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted azetidines.

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Amine and trifluoroacetic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The azetidine ring is known to interact with various biological targets, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound.

Medicine

In medicine, derivatives of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide are investigated for their potential therapeutic effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique properties can improve the performance and efficacy of these products.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Trifluoroacetamide: Lacks the azetidine ring but contains the trifluoromethyl group.

    N-(Pyrrolidin-3-yl)-2,2,2-trifluoroacetamide: Similar structure but with a pyrrolidine ring instead of azetidine.

Uniqueness

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is unique due to the combination of the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O.C2HF3O2/c6-5(7,8)4(11)10-3-1-9-2-3;3-2(4,5)1(6)7/h3,9H,1-2H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJFIYZJMNMUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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